Feruloylputrescine

Catalog No.
S1799947
CAS No.
91000-11-2
M.F
C14H20N2O3
M. Wt
264.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Feruloylputrescine

CAS Number

91000-11-2

Product Name

Feruloylputrescine

IUPAC Name

(E)-N-(4-aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

InChI

InChI=1S/C14H20N2O3/c1-19-13-10-11(4-6-12(13)17)5-7-14(18)16-9-3-2-8-15/h4-7,10,17H,2-3,8-9,15H2,1H3,(H,16,18)/b7-5+

InChI Key

SFUVCMKSYKHYLD-FNORWQNLSA-N

SMILES

COC1=C(C=CC(=C1)C=CC(=O)NCCCCN)O

Synonyms

N-(4-Aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propenamide Trifluoroacetic Acid Salt; N-(4-Aminobutyl)-4-hydroxy-3-methoxycinnamamide; N-Feruloylputrescine; NSC 602818 Trifluoroacetic Acid Salt; Subaphylline Trifluoroacetic Acid Salt

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NCCCCN)O

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NCCCCN)O

Plant Defense Mechanisms

There is growing evidence that ferruloylputrescine plays a role in plant defense mechanisms against pathogens. Studies have shown that plants accumulate this compound in response to fungal infection [1]. Further research is underway to elucidate the specific pathways involved in this defense response.

Plant Tissue Culture

Feruloylputrescine may play a role in plant tissue culture. Some research suggests that it can influence plant regeneration and root development []. More studies are needed to confirm these findings and understand the underlying mechanisms.

Feruloylputrescine is a hydroxycinnamic acid amide, specifically characterized by the linkage of a ferulic acid moiety to a putrescine molecule via an amide bond. This compound is naturally found in various plant species, particularly in citrus fruits, rice, corn, and tobacco. It belongs to the class of phenolamides, which are secondary metabolites known for their roles in plant defense mechanisms against both biotic and abiotic stresses. Feruloylputrescine has been identified as a significant bioactive compound with potential health benefits, particularly in the context of cardiovascular health and metabolic regulation .

Typical of amides and phenolic compounds. Notably, it can participate in:

  • Hydrolysis: Breaking down into ferulic acid and putrescine under acidic or basic conditions.
  • Oxidation: Potentially forming reactive oxygen species or other derivatives when exposed to oxidizing agents.
  • Isomerization: This phenomenon has been observed under light exposure, leading to structural changes that may affect its biological activity .

Feruloylputrescine exhibits several biological activities:

  • Cardiovascular Benefits: It has been shown to inhibit the activity of enzymes such as cntA and cntB, which are involved in the production of trimethylamine—a compound linked to cardiovascular diseases. By modulating these enzymes, feruloylputrescine may help alleviate conditions related to heart health .
  • Antioxidant Properties: As a phenolic compound, it contributes to the antioxidant capacity of plants, potentially offering protective effects against oxidative stress in human cells.
  • Chemopreventive Effects: Studies indicate that feruloylputrescine may exert chemopreventive effects, enhancing the body's defense mechanisms against certain types of cancer .

Feruloylputrescine can be synthesized through various methods:

  • Natural Extraction: It can be isolated from plant sources such as citrus peels and other agricultural by-products.
  • Chemical Synthesis: Laboratory synthesis may involve coupling reactions between ferulic acid and putrescine using coupling agents or catalysts.
  • Biotechnological Approaches: Utilizing microbial fermentation processes to produce feruloylputrescine from precursors found in biomass.

Feruloylputrescine has several applications:

  • Nutraceuticals: Due to its potential health benefits, it is being explored for use in dietary supplements aimed at improving cardiovascular health.
  • Food Industry: Its antioxidant properties make it valuable as a natural preservative or additive in food products.
  • Pharmaceuticals: Research is ongoing into its potential therapeutic applications for various diseases, particularly those related to oxidative stress and inflammation.

Interaction studies involving feruloylputrescine have focused on its effects on metabolic pathways:

  • Enzyme Inhibition: Research indicates that feruloylputrescine effectively inhibits cntA/B enzymes, leading to reduced trimethylamine production. This inhibition is critical for understanding its role in cardiovascular health .
  • Metabolomics Studies: Investigations into how feruloylputrescine interacts with gut microbiota suggest that its beneficial effects may occur independently of microbiota composition changes .

Feruloylputrescine shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeUnique Features
CaffeoylputrescineHydroxycinnamic acid amideSimilar structure but different phenolic group; more potent antioxidant properties.
CoumaroylputrescineHydroxycinnamic acid amideExhibits stronger chemopreventive effects; found primarily in legumes.
SinapoylputrescineHydroxycinnamic acid amideContains sinapic acid; noted for anti-inflammatory properties.
Ferulic AcidHydroxycinnamic acidParent compound; widely studied for its antioxidant activity but lacks the amide linkage that confers unique properties to feruloylputrescine.

Feruloylputrescine's unique combination of a ferulic acid moiety linked to putrescine distinguishes it from other phenolamide compounds, making it an interesting subject for further research into its biological activities and applications .

Feruloylputrescine is a phenolamide compound formed through the conjugation of two key precursor molecules: ferulic acid and putrescine [1]. This specialized metabolite belongs to the class of hydroxycinnamic acid amides (HCAAs) and plays significant roles in plant defense mechanisms against biotic and abiotic stresses [2].

Ferulic Acid Biosynthesis

Ferulic acid is synthesized through the phenylpropanoid pathway, which begins with the amino acid phenylalanine [9]. The biosynthesis of ferulic acid follows two potential routes in plants: the caffeate O-methyltransferase (COMT) pathway and the caffeoyl-CoA 3-O-methyltransferase (CCOAMT) pathway [9] [10].

In the COMT pathway, phenylalanine is first converted to cinnamic acid, which is then hydroxylated by cinnamate 4-hydroxylase (C4H) to form p-coumaric acid [9]. Subsequently, p-coumaric acid is hydroxylated by p-coumarate 3-hydroxylase (C3H) to produce caffeic acid, which is finally methylated by COMT to yield ferulic acid [9] [10].

Alternatively, in the CCOAMT pathway, p-coumaric acid is first activated to p-coumaroyl-CoA by 4-coumarate-CoA ligase (4CL) [9]. The p-coumaroyl-CoA is then converted to caffeoyl-CoA through the sequential actions of hydroxycinnamoyl shikimate transferase (HCT) and C3H, followed by methylation by CCOAMT to produce feruloyl-CoA [9] [13]. Feruloyl-CoA can be hydrolyzed to release ferulic acid or directly used for the acylation of putrescine [9] [10].

Research findings indicate that in many plant species, the CCOAMT pathway is the predominant route for ferulic acid biosynthesis [9]. Gene expression studies in Angelica sinensis revealed that under cool temperature conditions (15°C), genes involved in the CCOAMT pathway were significantly upregulated, while COMT was downregulated, suggesting that ferulic acid biosynthesis primarily depends on the CCOAMT pathway rather than the COMT pathway [9].

Putrescine Biosynthesis

Putrescine is a diamine that serves as a direct precursor for higher polyamines such as spermidine and spermine [6] [12]. In plants, putrescine biosynthesis occurs through multiple pathways, with the two main routes originating from the amino acid arginine [6] [12].

The first pathway involves the direct decarboxylation of ornithine by ornithine decarboxylase (ODC) to form putrescine [1] [6]. Ornithine is derived from arginine through the action of arginase in the mitochondria [1] [12].

The second and more prevalent pathway in plants begins with the decarboxylation of arginine by arginine decarboxylase (ADC) to produce agmatine [1] [6]. Agmatine is then converted to N-carbamoylputrescine by agmatine iminohydrolase (AIH), and finally to putrescine by N-carbamoylputrescine amidohydrolase (CPA) [1] [12].

A third, less common pathway involves the conversion of agmatine directly to putrescine by agmatine ureohydrolase (AUH, also known as agmatinase) [1] [15].

It is worth noting that some plant families, such as Brassicaceae (including Arabidopsis thaliana), lack the ODC gene and rely exclusively on the ADC pathway for putrescine biosynthesis [6] [12].

PathwayKey EnzymesIntermediatesFinal Product
COMT PathwayC4H, C3H, COMTCinnamic acid, p-Coumaric acid, Caffeic acidFerulic acid
CCOAMT Pathway4CL, HCT, C3H, CCOAMTp-Coumaroyl-CoA, Caffeoyl-CoAFeruloyl-CoA/Ferulic acid
ODC PathwayArginase, ODCOrnithinePutrescine
ADC PathwayADC, AIH, CPAAgmatine, N-carbamoylputrescinePutrescine
AUH PathwayADC, AUHAgmatinePutrescine

Table 1: Key biosynthetic pathways for ferulic acid and putrescine, the precursors of feruloylputrescine [1] [9] [12].

Once both precursors are synthesized, ferulic acid is activated to feruloyl-CoA, which then serves as the acyl donor for the acylation of putrescine to form feruloylputrescine through the action of specific hydroxycinnamoyltransferases [2] [5].

Enzymatic Mechanisms of Acylation: Hydroxycinnamoyltransferases

The formation of feruloylputrescine involves the enzymatic transfer of a feruloyl moiety from feruloyl-CoA to putrescine, catalyzed by a class of enzymes known as hydroxycinnamoyltransferases [2] [5]. These enzymes belong to the BAHD acyltransferase superfamily, named after the first letter of the first four biochemically characterized enzymes in this family: benzylalcohol O-acetyltransferase (BEAT), anthocyanin O-hydroxycinnamoyltransferase (AHCT), anthranilate N-hydroxycinnamoyl/benzoyltransferase (HCBT), and deacetylvindoline 4-O-acetyltransferase (DAT) [18] [19].

Structural Features and Catalytic Mechanism

BAHD acyltransferases, including those involved in feruloylputrescine biosynthesis, share two conserved amino acid motifs: HXXXD (Histidine, Any, Any, Any, Aspartic acid) in the central region and DFGWG (Aspartic acid, Phenylalanine, Glycine, Tryptophan, Glycine) near the carboxyl terminus [19]. The HXXXD motif contains the catalytic histidine residue essential for the acyltransferase activity, while the DFGWG motif is thought to participate in CoA binding [19].

The catalytic mechanism of hydroxycinnamoyltransferases involves a two-step reaction [13] [14]. First, the histidine residue in the HXXXD motif acts as a general base, deprotonating the amine group of putrescine [13]. This nucleophilic amine then attacks the carbonyl carbon of feruloyl-CoA, forming a tetrahedral intermediate [13] [14]. In the second step, the intermediate collapses, releasing CoA and forming the amide bond in feruloylputrescine [13] [14].

Structural studies of related hydroxycinnamoyltransferases have revealed that these enzymes possess a dual-port system for substrate entry, with feruloyl-CoA and putrescine entering the active site through separate channels [13]. This arrangement facilitates the precise positioning of both substrates for the acylation reaction [13] [14].

Substrate Specificity

Hydroxycinnamoyltransferases involved in phenolamide biosynthesis exhibit varying degrees of substrate specificity [5] [14]. Some enzymes show strict specificity for particular hydroxycinnamoyl-CoA donors and amine acceptors, while others display broader substrate tolerance [5] [14].

In the case of feruloylputrescine synthesis, specific putrescine hydroxycinnamoyltransferases (PHTs) have been identified that preferentially use feruloyl-CoA as the acyl donor and putrescine as the acyl acceptor [5] [16]. However, some of these enzymes can also utilize other hydroxycinnamoyl-CoA donors, such as p-coumaroyl-CoA and caffeoyl-CoA, and other amine acceptors, such as agmatine and spermidine, albeit with varying efficiencies [5] [16].

For instance, in rice (Oryza sativa), three genes encoding hydroxycinnamoyltransferases have been characterized, with two showing high specificity for their polyamine substrates (putrescine or agmatine), while the third enzyme could use both polyamines [2]. Similarly, in tomato (Solanum lycopersicum), four putrescine hydroxycinnamoyltransferases (SlPHT1-4) have been identified, each with distinct substrate preferences [5] [16].

Biochemical characterization of these enzymes has revealed that factors such as pH, temperature, and the presence of certain metal ions can influence their activity and substrate specificity [24] [27]. For example, optimal pH values for different hydroxycinnamoyltransferases range from 7.0 to 10.0, and optimal temperatures typically fall between 30°C and 40°C [5] [27].

Kinetic Properties

Enzyme kinetic studies have provided insights into the catalytic efficiency and substrate preference of hydroxycinnamoyltransferases [24] [25]. These studies typically measure parameters such as the Michaelis constant (Km), which reflects the enzyme's affinity for a substrate, and the catalytic constant (kcat), which indicates the rate of product formation [24] [25].

For hydroxycinnamoyltransferases involved in feruloylputrescine synthesis, the binding of substrates appears to occur sequentially, with feruloyl-CoA binding prior to putrescine [13] [25]. This sequential binding mechanism ensures the proper orientation of both substrates for efficient catalysis [13] [25].

Molecular dynamics simulations of related hydroxycinnamoyltransferases have revealed the importance of specific amino acid residues, particularly a conserved arginine that acts as a "catalytic handle" [25]. This arginine adopts different conformations depending on the substrate bound, helping to discriminate between native and non-native substrates [25].

Gene Families Encoding Biosynthetic Enzymes (e.g., SlPHT1-4 in Solanum spp.)

The biosynthesis of feruloylputrescine in plants is catalyzed by specific hydroxycinnamoyltransferases encoded by gene families that have evolved through duplication and functional diversification [5] [16]. These gene families vary across plant species, reflecting the diversity of phenolamide metabolism in the plant kingdom [5] [18].

BAHD Acyltransferase Family

Hydroxycinnamoyltransferases involved in feruloylputrescine biosynthesis belong to the BAHD acyltransferase superfamily, which comprises a large and diverse group of enzymes in plants [18] [19]. Phylogenetic analyses have divided the BAHD family into several clades based on sequence similarity and substrate specificity [18] [19].

The hydroxycinnamoyltransferases that catalyze the formation of phenolamides, including feruloylputrescine, typically belong to a specific clade within the BAHD family [14] [18]. This clade has expanded in various plant lineages through gene duplication events, leading to the diversification of enzyme functions and the evolution of new metabolic pathways [18].

Putrescine Hydroxycinnamoyltransferases in Solanum Species

In tomato (Solanum lycopersicum), a small gene family encoding putrescine hydroxycinnamoyltransferases (SlPHTs) has been identified and functionally characterized [5] [16]. This family consists of four members: SlPHT1 (Solyc11g071470), SlPHT2 (Solyc11g071480), SlPHT3 (Solyc06g074710), and SlPHT4 (Solyc11g066640) [5] [16].

These four enzymes exhibit distinct substrate preferences and expression patterns, contributing to the spatial and temporal regulation of phenolamide accumulation in tomato plants [5] [16]. SlPHT1 and SlPHT2 were initially identified as enzymes controlling the accumulation of caffeoylputrescine in tomato leaves in response to leafminer infestation [16]. Subsequent studies identified and characterized SlPHT3 and SlPHT4 as additional members of this gene family [5] [16].

In vitro enzymatic assays revealed that SlPHT3 efficiently transfers caffeoyl-CoA, feruloyl-CoA, and p-coumaroyl-CoA to both putrescine and agmatine [5]. Additionally, SlPHT3 can transfer these acyl donors to spermidine, albeit with lower efficiency, producing monosubstituted spermidine isomers [5]. In contrast, SlPHT4 exhibits a narrower substrate specificity, preferentially using feruloyl-CoA as the acyl donor, which can be transferred to putrescine, agmatine, and to a lesser extent, spermidine [5].

These findings indicate that SlPHT3 and SlPHT4 have different enzymatic specificities compared to SlPHT1 and SlPHT2, which show higher affinity for caffeoyl-CoA [5] [16]. The four SlPHTs also display optimal activity at different pH values: SlPHT1 and SlPHT2 at pH 9, and SlPHT3 and SlPHT4 at pH 10 [5]. Furthermore, they exhibit maximum activity at different temperatures: 40°C for SlPHT1 and SlPHT2, 30°C for SlPHT3, and 35°C for SlPHT4 [5].

Hydroxycinnamoyltransferases in Other Plant Species

Similar gene families encoding hydroxycinnamoyltransferases involved in phenolamide biosynthesis have been identified in other plant species [2] [7] [14]. For instance, in rice (Oryza sativa), three genes encoding hydroxycinnamoyltransferases that mediate the conjugation of hydroxycinnamoyl-CoA to polyamines have been characterized [2]. Two of these genes encode enzymes with high specificity for their polyamine substrates: putrescine N-hydroxycinnamoyltransferase and agmatine N-hydroxycinnamoyltransferase [2]. The third enzyme can use both putrescine and agmatine as substrates and is therefore annotated as putrescine/agmatine N-hydroxycinnamoyltransferase [2].

In Nicotiana attenuata, three N-acyltransferases involved in phenolamide biosynthesis have been identified: AT1, which controls the production of N-coumaroylputrescine and N-caffeoylputrescine; DH29, which catalyzes the first acylation step on spermidine; and CV86, which is involved in the production of certain diacylated spermidine isomers [14].

Plant SpeciesGene/EnzymePreferred Acyl DonorPreferred Acyl AcceptorOptimal pHOptimal Temperature (°C)
Solanum lycopersicumSlPHT1 (Solyc11g071470)Caffeoyl-CoAPutrescine940
Solanum lycopersicumSlPHT2 (Solyc11g071480)Caffeoyl-CoAPutrescine940
Solanum lycopersicumSlPHT3 (Solyc06g074710)Caffeoyl-CoA, Feruloyl-CoA, p-Coumaroyl-CoAPutrescine, Agmatine, Spermidine1030
Solanum lycopersicumSlPHT4 (Solyc11g066640)Feruloyl-CoAPutrescine, Agmatine, Spermidine1035
Oryza sativaPutrescine N-hydroxycinnamoyltransferasep-Coumaroyl-CoA, Feruloyl-CoAPutrescine--
Oryza sativaAgmatine N-hydroxycinnamoyltransferasep-Coumaroyl-CoA, Feruloyl-CoAAgmatine--
Oryza sativaPutrescine/Agmatine N-hydroxycinnamoyltransferasep-Coumaroyl-CoA, Feruloyl-CoAPutrescine, Agmatine--

Table 2: Characteristics of hydroxycinnamoyltransferases involved in phenolamide biosynthesis in different plant species [2] [5] [16].

Transcriptional Regulation Under Stress Conditions

Feruloylputrescine, like other phenolamides, plays important roles in plant defense against various biotic and abiotic stresses [2] [7] [22]. The biosynthesis of feruloylputrescine is tightly regulated at the transcriptional level in response to stress conditions, ensuring its timely production when needed [2] [14] [17].

Regulation by Jasmonate Signaling

Jasmonate signaling is a key regulator of phenolamide biosynthesis, including feruloylputrescine, in response to biotic stresses such as herbivory and pathogen attack [2] [14] [21]. Jasmonates, particularly jasmonic acid (JA) and its bioactive derivative jasmonoyl-isoleucine (JA-Ile), are plant hormones that mediate defense responses against various stressors [14] [17] [21].

Studies in rice have shown that the expression of genes encoding hydroxycinnamoyltransferases involved in the biosynthesis of p-coumaroylputrescine and feruloylputrescine is strongly induced by wounding [2]. Interestingly, this wound response was only partially suppressed in jasmonoyl-isoleucine deficient plants (Osjar1), suggesting that the upregulation of these genes may be largely independent of the jasmonoyl-isoleucine signaling pathway [2].

In contrast, research in other plant species has demonstrated a more direct role of jasmonate signaling in regulating phenolamide biosynthesis [14] [21]. For instance, in Nicotiana attenuata, the accumulation of putrescine-derived phenolamides in response to herbivory is mediated by jasmonate signaling through the transcription factor MYC2 [14].

Transcription Factors Involved in Regulation

Several transcription factors have been implicated in the regulation of phenolamide biosynthesis under stress conditions [14] [17]. These transcription factors belong to various families, including MYB, bHLH, WRKY, and NAC, and they act as mediators by perceiving stress signals and directing the expression of downstream genes involved in secondary metabolism [17].

The MYC2 transcription factor, a member of the bHLH family, plays a central role in jasmonate-mediated regulation of phenolamide biosynthesis [14] [17]. MYC2 directly binds to the promoters of genes encoding hydroxycinnamoyltransferases and other enzymes involved in phenolamide biosynthesis, activating their expression in response to jasmonate signaling [14] [17].

Other transcription factors, such as WRKY and NAC, have also been shown to regulate the expression of genes involved in phenylpropanoid metabolism, which provides the precursors for phenolamide biosynthesis [17]. These transcription factors often function in complex regulatory networks, with cross-talk between different signaling pathways allowing for fine-tuned responses to various stress conditions [17].

Stress-Induced Accumulation of Feruloylputrescine

Feruloylputrescine accumulation has been observed in various plant species in response to different stress conditions [1] [2] [7]. For example, in rice, two phenolamides, p-coumaroylputrescine and feruloylputrescine, strongly accumulate in leaves subjected to attack by chewing and sucking herbivores [2].

In citrus plants, feruloylputrescine (originally called subaphylline) was first described in grapefruit leaves and juice, and subsequent studies have highlighted its importance in growth, development, and other physiological processes [1]. The accumulation of feruloylputrescine and other phenolamides in citrus plants is regulated by various environmental factors and stress conditions [1].

The stress-induced accumulation of feruloylputrescine is often accompanied by the upregulation of genes encoding the biosynthetic enzymes, particularly hydroxycinnamoyltransferases [2] [5] [16]. For instance, in tomato, the expression of SlPHT genes is induced in response to various stresses, contributing to the accumulation of putrescine-derived phenolamides in vegetative organs [5] [16].

Role of Polyamine Metabolism in Stress Responses

Polyamines, including putrescine, play important roles in plant responses to various stresses [1] [6] [12]. The metabolism of polyamines is tightly regulated under stress conditions, affecting the availability of putrescine for feruloylputrescine biosynthesis [1] [6] [12].

Studies have shown that putrescine and its metabolic precursor arginine promote biofilm formation and increase the intracellular levels of cyclic dimeric guanosine monophosphate (c-di-GMP), a bacterial second messenger that upregulates biofilm formation [12]. This suggests a role for putrescine in mediating stress responses through signaling pathways [12].

Furthermore, the diversion of putrescine towards phenolamide biosynthesis under stress conditions represents a metabolic strategy to enhance plant defense [2] [7] [14]. By conjugating putrescine with hydroxycinnamic acids to form compounds like feruloylputrescine, plants not only reduce the levels of free putrescine but also produce specialized metabolites with defensive properties [2] [7] [14].

Stress ConditionPlant SpeciesResponseRegulatory Mechanism
HerbivoryOryza sativa (Rice)Accumulation of p-coumaroylputrescine and feruloylputrescineWound-induced expression of hydroxycinnamoyltransferase genes, partially independent of JA-Ile signaling
WoundingNicotiana attenuata (Wild tobacco)Accumulation of putrescine-derived phenolamidesJasmonate signaling through MYC2 transcription factor
Pathogen attackVarious plant speciesIncreased biosynthesis of phenolamidesActivation of defense-related transcription factors (MYB, bHLH, WRKY, NAC)
Abiotic stress (e.g., drought, salinity)Various plant speciesAltered polyamine metabolism and phenolamide biosynthesisComplex regulatory networks involving multiple signaling pathways and transcription factors

Table 3: Stress-induced regulation of phenolamide biosynthesis in different plant species [2] [14] [17] [22].

Feruloylputrescine represents a critical hydroxycinnamic acid amide that orchestrates diverse physiological processes in plant systems. This phenolic compound, formed through the conjugation of ferulic acid with putrescine, serves as a multifunctional regulator in plant development, stress responses, and ecological adaptations [2] [3]. The compound demonstrates remarkable versatility in modulating cellular processes ranging from morphogenetic control to biochemical defense mechanisms.

The ecological significance of feruloylputrescine extends beyond simple metabolic functions, encompassing intricate regulatory networks that coordinate plant growth with environmental responses. Research has revealed its participation in fundamental processes including root system architecture modification, flowering time regulation, antioxidant defense systems, and phytohormone signaling cascades [4] [5] [6]. These diverse roles position feruloylputrescine as a crucial mediator in plant adaptation strategies and stress tolerance mechanisms.

Modulation of Root System Architecture and Morphogenesis

Fundamental Mechanisms of Root System Conversion

Feruloylputrescine functions as a pivotal regulator in root system architecture, particularly in the conversion between different root morphologies. Research conducted on tobacco root explants has demonstrated that inhibition of feruloylputrescine accumulation through alpha-DL-difluoromethylornithine treatment results in fundamental changes to root system development [4] [7]. The inhibition converts the typical superficial root system, characterized by multiple roots of similar length, into a dominant tap root system with numerous but restricted lateral branches.

The molecular basis for this architectural conversion involves the coordinated regulation of polyamine biosynthesis pathways. Studies have shown that feruloylputrescine levels decrease approximately ten-fold when putrescine biosynthesis is inhibited, correlating directly with the observed morphological changes [4]. This dramatic reduction in feruloylputrescine content coincides with enhanced overall root growth, measured by both biomass accumulation and total root system length.

Lateral Root Formation and Regulation

The role of feruloylputrescine in lateral root regulation extends beyond simple inhibition to encompass complex developmental programming. The compound appears to negatively regulate lateral root formation while promoting the elongation of primary root structures [8]. This regulation involves interactions with receptor-like kinases, particularly the COMPACT ROOT ARCHITECTURE 2 (CRA2) gene, which encodes a Leucine-Rich Repeat Receptor-Like Kinase that integrates local and systemic signals for root development control.

Grafting experiments have revealed that feruloylputrescine regulation operates through distinct pathways for different root organs. Local control mechanisms govern lateral root development directly, while systemic signals from aerial plant parts influence the overall root architecture program [8]. This dual regulatory system allows plants to adjust their root systems in response to both local soil conditions and whole-plant nutritional status.

Morphogenetic Control and Biomass Allocation

The morphogenetic effects of feruloylputrescine extend to fundamental aspects of plant resource allocation and growth patterns. When both chemical inhibition of putrescine biosynthesis and genetic modification through rolA gene expression are combined, additive effects on root architecture result in up to 3.5-fold increases in biomass accumulation [4]. This enhancement demonstrates the compound's role in coordinating growth resource distribution between different root components.

The morphogenetic control mechanisms involve complex interactions between feruloylputrescine levels and cellular differentiation programs. Root apical meristem size and activity correlate with feruloylputrescine concentrations, with optimal levels supporting balanced growth between primary and lateral root systems [9]. Deviations from these optimal concentrations result in altered meristem function and consequently modified root architecture patterns.

Root System FunctionEffect of FeruloylputrescineQuantitative ImpactReference
Root system conversionInhibition converts superficial to tap root systemObserved in tobacco root explants [4] [7]
Lateral root formationNegative regulation of lateral root developmentCRA2 receptor kinase involvement [8]
Primary root elongationEnhanced growth with restricted lateralsDominant tap root formation [4] [7]
Biomass accumulationIncreased overall root growth and biomass3.5-fold increase with combined treatments [4] [7]
Nutrient uptake capacityInfluences development of nutrient gathering systemsEnhanced foraging efficiency [10]

Involvement in Flowering Time Regulation and Inflorescence Development

Tissue-Specific Accumulation Patterns

Feruloylputrescine exhibits distinct accumulation patterns across different plant organs, with particularly notable concentrations in reproductive tissues. In tomato plants, the compound shows preferential accumulation in flowers compared to vegetative organs, with concentrations ranging from 1.3 to 2.3 micrograms per gram fresh weight in floral tissues [11] [12]. This tissue-specific distribution suggests specialized roles in reproductive development processes.

The spatial distribution of feruloylputrescine within plant tissues reflects its involvement in developmental programming. Upper stem regions, which contain developing inflorescences, accumulate significantly higher concentrations (5.5 ± 1.3 μg/g fresh weight) compared to other vegetative parts [11]. This gradient distribution pattern indicates active transport and targeted accumulation mechanisms that support reproductive organ development.

Temporal Regulation During Reproductive Development

The temporal dynamics of feruloylputrescine accumulation reveal its integration with flowering time regulation mechanisms. In rice, jasmonates including bioactive jasmonoyl-L-isoleucine gradually accumulate in spikelets and peak at anthesis, with feruloylputrescine showing similar temporal patterns [13]. This synchronized accumulation suggests coordinated regulation between hormonal signaling and phenolamide biosynthesis during reproductive transitions.

Flowering time regulation involves complex interactions between feruloylputrescine levels and phytohormone signaling cascades. The compound does not appear to directly trigger floral bud formation but rather responds to hormonal signals during developmental transitions [14] [15]. Auxin and cytokinin applications in tissue culture systems increase feruloylputrescine levels, indicating its role as a downstream effector in hormonal flowering control networks.

Inflorescence Development and Reproductive Success

Research on multiple plant species has revealed feruloylputrescine's involvement in inflorescence development and reproductive organ maturation. In citrus plants, the compound accumulates in both leaves and fruits during reproductive phases, suggesting roles in supporting reproductive organ development and function [3] [16]. The compound's presence in developing fruits indicates continued involvement throughout reproductive maturation processes.

The relationship between feruloylputrescine levels and reproductive success extends to stress tolerance during critical reproductive phases. Plants with higher endogenous feruloylputrescine concentrations demonstrate enhanced tolerance to environmental stresses during flowering and fruit development, suggesting protective roles for reproductive processes [5] [16]. This protection may involve both direct antioxidant activities and indirect effects through hormonal signaling modulation.

Flowering Regulation FunctionMechanismQuantitative DataReference
Floral tissue accumulationHigher concentrations in reproductive vs vegetative organs5.5 ± 1.3 μg/g FW in upper stems [11] [16]
Reproductive development timingCorrelates with reproductive organ development phasesPeak accumulation at anthesis in rice [13]
Hormonal response integrationResponds to auxin and cytokinin signaling during developmentIncreased levels with hormone treatments [14] [15]
Inflorescence maturationSupports reproductive organ development and functionAccumulation throughout reproductive phases [11] [5]

Antioxidant Properties and Reactive Oxygen Species Scavenging

Direct Radical Scavenging Mechanisms

Feruloylputrescine demonstrates potent antioxidant properties through direct chemical interactions with reactive oxygen species. The compound exhibits significant radical scavenging activity with a DPPH IC50 value of 38.46 μM, indicating strong free radical neutralization capacity [17]. This activity surpasses many conventional antioxidants and positions feruloylputrescine as a major contributor to cellular redox homeostasis.

The molecular basis for radical scavenging involves the compound's phenolic structure, particularly the hydroxyl groups on the ferulic acid moiety. These functional groups can donate hydrogen atoms to neutralize free radicals, forming stable quinone structures that prevent propagation of oxidative chain reactions [17]. The putrescine component may also contribute to antioxidant activity through metal chelation and membrane stabilization effects.

Superoxide radical scavenging represents another critical antioxidant function, with feruloylputrescine showing an IC50 of 291.62 μM for superoxide neutralization [17]. This activity is particularly important in plant cells where superoxide radicals are generated during normal metabolic processes and increase dramatically under stress conditions. The compound's ability to scavenge multiple radical species provides comprehensive protection against oxidative damage.

Lipid Peroxidation Inhibition and Membrane Protection

Beyond direct radical scavenging, feruloylputrescine provides protection against lipid peroxidation, a critical mechanism for maintaining membrane integrity under oxidative stress [18]. Research using eggplant extracts has demonstrated significant inhibition of 2-nonenal-induced lipid peroxidation, with the compound effectively preventing membrane oxidative damage in cellular systems.

The mechanism of lipid peroxidation inhibition involves both direct radical scavenging and membrane stabilization effects. Feruloylputrescine can intercept lipid peroxyl radicals before they propagate oxidative damage through membrane lipid structures [18]. Additionally, the compound may insert into membrane bilayers, providing localized antioxidant protection at critical cellular interfaces.

Membrane protection extends to organellar structures, including chloroplasts and mitochondria, where oxidative stress can severely impair cellular energy production. Studies have shown that feruloylputrescine treatment maintains membrane integrity in these organelles under stress conditions, preserving photosynthetic and respiratory functions critical for plant survival [19] [18].

Antioxidant Enzyme System Enhancement

Feruloylputrescine functions not only as a direct antioxidant but also as a regulator of enzymatic antioxidant systems. Treatment with the compound enhances activities of key antioxidant enzymes including superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD) [5]. This enhancement provides amplified antioxidant protection through coordinated enzymatic and non-enzymatic mechanisms.

The enhancement of antioxidant enzyme activities involves transcriptional and post-translational regulatory mechanisms. Feruloylputrescine treatment upregulates expression of genes encoding antioxidant enzymes while also stabilizing enzyme proteins and optimizing their catalytic environments [5]. This dual regulation ensures sustained antioxidant protection during extended stress periods.

Quantitative analysis of enzyme enhancement reveals significant improvements in antioxidant capacity. Tea leaves treated with feruloylputrescine show marked increases in SOD, CAT, and POD activities, correlating with enhanced resistance to oxidative stress from pathogen attack [5]. These enzymatic improvements complement the compound's direct radical scavenging activities to provide comprehensive oxidative protection.

Antioxidant FunctionMechanismActivity/IC50 ValueReference
DPPH radical scavengingDirect hydrogen donation to neutralize free radicalsIC50 = 38.46 μM [17]
Superoxide scavengingNeutralization of superoxide radical anionsIC50 = 291.62 μM [17]
Lipid peroxidation inhibitionPrevention of membrane oxidative damageSignificant inhibition of 2-nonenal damage [18]
Antioxidant enzyme enhancementUpregulation of SOD, CAT, POD enzyme systemsEnhanced enzyme activities in treated tissues [5]
ROS homeostasis maintenanceCellular redox balance regulationReduced ROS levels in plant tissues [19]

Phytohormone Crosstalk (Jasmonate, Salicylate, Ethylene Signaling)

Jasmonate Pathway Integration and Threshold Effects

Feruloylputrescine biosynthesis demonstrates sophisticated integration with jasmonate signaling pathways, requiring high-threshold activation for significant accumulation. Research on tea plants infested with Ectropis obliqua larvae reveals that feruloylputrescine content increases 7.84-fold upon herbivore attack, but this induction requires substantial jasmonate signaling activation [6] [20]. Low-dose methyl jasmonate applications fail to trigger significant accumulation, while high-dose treatments effectively induce biosynthesis.

The threshold effect in jasmonate signaling suggests that feruloylputrescine serves as a terminal effector in stress response cascades, activated only when threat levels exceed critical thresholds [6]. This regulation prevents unnecessary metabolic investment in defensive compounds during minor stress events while ensuring robust protection during severe challenges. The molecular basis involves complex transcriptional networks where multiple jasmonate-responsive transcription factors must be simultaneously activated.

Jasmonate-mediated induction involves specific acyltransferase genes responsible for feruloylputrescine biosynthesis. Studies have identified putrescine hydroxycinnamoyltransferase genes that respond to jasmonate signaling, with expression levels correlating directly with feruloylputrescine accumulation patterns [21]. These genes show tissue-specific expression patterns that align with jasmonate signaling distribution and defensive compound requirements.

Salicylic Acid Pathway Coordination

The integration of feruloylputrescine regulation with salicylic acid signaling pathways reveals complex hormone crosstalk mechanisms in plant defense responses. Pathogen attack triggers both salicylic acid accumulation and feruloylputrescine induction, suggesting coordinated activation of multiple defensive pathways [21] [22]. This coordination ensures comprehensive protection against diverse biotic stress challenges.

Salicylic acid-dependent regulation involves specific transcription factors and signaling cascades that influence phenolamide biosynthesis. The OsbHLH5 transcription factor family has been identified as a key regulator linking salicylic acid signaling to feruloylputrescine accumulation in rice [21]. These transcription factors respond to salicylic acid signals while directly activating genes involved in phenolamide biosynthesis pathways.

The temporal dynamics of salicylic acid and feruloylputrescine accumulation reveal sophisticated regulatory coordination. Early salicylic acid responses prime defensive gene networks, while subsequent feruloylputrescine accumulation provides sustained biochemical protection [22]. This sequential activation optimizes both immediate defensive responses and long-term stress tolerance mechanisms.

Ethylene Signaling Coordination and Stress Response Integration

Feruloylputrescine regulation demonstrates coordination with ethylene signaling pathways, particularly during stress response activation. Ethylene, as a gaseous hormone regulating stress responses, influences feruloylputrescine biosynthesis through complex signaling cascades involving transcriptional and post-translational mechanisms [23] [24]. This coordination ensures integrated responses to multiple stress stimuli.

The molecular mechanisms of ethylene-feruloylputrescine interaction involve shared transcriptional regulators and overlapping gene expression networks. Ethylene-responsive transcription factors can influence expression of genes involved in phenolamide biosynthesis, while feruloylputrescine accumulation may feedback to modulate ethylene signaling sensitivity [24]. This bidirectional interaction creates robust regulatory loops for stress response coordination.

Stress response integration through ethylene signaling demonstrates the compound's role in systemic stress tolerance mechanisms. Plants with enhanced feruloylputrescine biosynthesis capacity show improved coordination between local stress responses and systemic acclimation processes [23]. This integration involves ethylene-mediated signaling between stressed and non-stressed plant tissues to optimize whole-plant defensive strategies.

Multi-Hormone Crosstalk Networks

The regulation of feruloylputrescine biosynthesis involves complex crosstalk between multiple phytohormone pathways, creating sophisticated regulatory networks that integrate diverse environmental signals. Auxin and cytokinin interactions with jasmonate and salicylic acid pathways influence both the timing and magnitude of feruloylputrescine accumulation [14] [15]. These interactions allow plants to coordinate defensive responses with growth and developmental programs.

Abscisic acid signaling also contributes to feruloylputrescine regulation, particularly under abiotic stress conditions where multiple hormone pathways converge [25]. The integration of abscisic acid responses with jasmonate and salicylic acid signaling creates multi-layered regulatory networks that optimize stress tolerance while maintaining essential physiological functions.

The complexity of multi-hormone crosstalk extends to feedback regulation mechanisms where feruloylputrescine accumulation influences hormone biosynthesis and signaling pathways. This creates dynamic regulatory loops that can amplify or dampen stress responses depending on environmental conditions and plant developmental status [6] [21]. Such sophisticated regulation ensures appropriate defensive responses without compromising plant fitness.

Phytohormone PathwayRegulatory MechanismQuantitative ResponseReference
Jasmonate signalingHigh-threshold activation requirement for biosynthesis7.84-fold increase upon herbivore attack [6] [20]
Salicylic acid pathwayPathogen-triggered coordinated activationCorrelated accumulation with SA responses [21] [22]
Auxin/cytokinin interactionResponse to growth hormone signals in developmentIncreased levels with hormone treatments [14] [15]
Ethylene signaling coordinationIntegration with gaseous hormone stress responsesCoordinated expression with ethylene genes [23] [24]
Multi-hormone crosstalkComplex integration of multiple signaling pathwaysDynamic regulatory loop formation [6] [21]

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

264.14739250 g/mol

Monoisotopic Mass

264.14739250 g/mol

Heavy Atom Count

19

UNII

J3HM10B75D

Wikipedia

Subaphyllin

Dates

Last modified: 08-15-2023

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